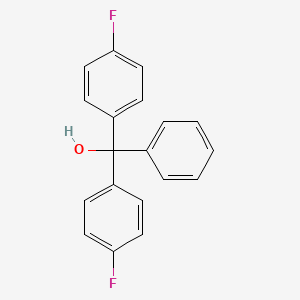

Bis(4-fluorophenyl)(phenyl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(4-fluorophenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2O/c20-17-10-6-15(7-11-17)19(22,14-4-2-1-3-5-14)16-8-12-18(21)13-9-16/h1-13,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLJEADIACXJQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00503263 | |

| Record name | Bis(4-fluorophenyl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379-55-5 | |

| Record name | Bis(4-fluorophenyl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2-fluorophenyl)(4-fluorophenyl)-phenyl]carbinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Bis 4 Fluorophenyl Phenyl Methanol

Established Synthetic Routes for Bis(4-fluorophenyl)(phenyl)methanol

The most common and direct method for synthesizing this compound involves the Grignard reaction, a powerful tool for carbon-carbon bond formation. studycorgi.comkhanacademy.orgpearson.com Alternative strategies, while less common for this specific molecule, can be conceptually explored based on transformations of aromatic precursors.

Grignard Reaction Approaches Utilizing Halogenated Benzophenones and Phenylmagnesium Bromide

The principal and most widely utilized method for the synthesis of this compound is the nucleophilic addition of a Grignard reagent to a diaryl ketone. studycorgi.comkhanacademy.org This reaction involves the treatment of 4,4'-difluorobenzophenone (B49673) with phenylmagnesium bromide. The Grignard reagent, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the benzophenone (B1666685) derivative. odinity.comorganicchemistrytutor.com The subsequent acidic workup of the resulting magnesium alkoxide intermediate yields the desired tertiary alcohol. studycorgi.commiracosta.edu

The key starting material, 4,4'-difluorobenzophenone, is typically prepared via the Friedel-Crafts acylation of fluorobenzene with p-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. wikipedia.orgnbinno.comacs.org

Reaction Scheme:

Formation of Phenylmagnesium Bromide (Grignard Reagent): C₆H₅Br + Mg → C₆H₅MgBr

Synthesis of 4,4'-Difluorobenzophenone: FC₆H₅ + FC₆H₄COCl --(AlCl₃)--> (FC₆H₄)₂CO

Grignard Reaction and Hydrolysis: (FC₆H₄)₂CO + C₆H₅MgBr → (FC₆H₄)₂(C₆H₅)COMgBr (FC₆H₄)₂(C₆H₅)COMgBr + H₃O⁺ → (FC₆H₄)₂(C₆H₅)COH + Mg(OH)Br

An alternative, yet conceptually similar, Grignard approach would involve the reaction of benzophenone with a Grignard reagent derived from a fluorinated benzene (B151609), such as 4-fluorophenylmagnesium bromide.

| Reactant 1 | Reactant 2 | Key Reagents | Product | Ref. |

| 4,4'-Difluorobenzophenone | Phenylmagnesium Bromide | Diethyl ether (solvent), H₃O⁺ (workup) | This compound | studycorgi.com |

| Benzophenone | 4-Fluorophenylmagnesium Bromide | Diethyl ether (solvent), H₃O⁺ (workup) | This compound | studycorgi.com |

Alternative Synthetic Strategies (e.g., from Nitrobenzene (B124822) Fluorination)

While the Grignard reaction is the most direct route, alternative synthetic pathways can be considered, although they are not commonly employed for this specific compound. One hypothetical approach could involve the modification of a pre-existing triarylmethane scaffold. For instance, the synthesis could potentially start from a triphenylmethanol derivative bearing nitro groups, which are then converted to fluoro groups via a multi-step process.

Advanced Synthetic Techniques and Optimization

Efforts to improve the synthesis of triarylmethanols, including this compound, focus on enhancing yields, selectivity, and reaction conditions through catalytic methods, mechanistic understanding, and optimization of reaction parameters.

Catalytic Strategies for Enhanced Yields and Selectivity

While the Grignard reaction is generally efficient, modern catalytic methods offer potential improvements. For related systems, palladium-catalyzed C-H activation has been explored for the synthesis of bis(indolyl)methanes from indole-carboxylic acids and benzyl (B1604629) alcohols in water. Although not directly applied to this compound, this approach highlights the potential of transition metal catalysis in forming C-C bonds for similar structural motifs.

Rhodium-catalyzed oxidative arylation of aldehydes with potassium aryltrifluoroborates has also emerged as a method for synthesizing sterically hindered benzophenones, which are precursors to triarylmethanols. acs.orgacs.org Such catalytic cross-coupling reactions could potentially be adapted to the synthesis of the target molecule, offering milder reaction conditions and broader functional group tolerance compared to traditional Grignard reagents.

Mechanistic Studies of Key Synthetic Steps for this compound Formation

The mechanism of the Grignard reaction with ketones has been extensively studied. rsc.orgacs.org The reaction is believed to proceed through an initial coordination of the magnesium atom of the Grignard reagent to the carbonyl oxygen of the ketone. rsc.org This is followed by the nucleophilic attack of the aryl group from the Grignard reagent to the carbonyl carbon, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. pearson.com The rate-determining step is often considered to be the removal of a hydrogen atom from the α-carbon via a six-membered ring transition state. rsc.org The final step is the protonation of the alkoxide during acidic workup to yield the tertiary alcohol. studycorgi.com

Understanding these mechanistic details is crucial for optimizing the reaction, for instance, by controlling the formation of side products.

Solvent Effects and Reaction Condition Optimization in Synthesis

The choice of solvent is critical in Grignard reactions. Ethereal solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), are essential as they solvate the magnesium center of the Grignard reagent, preventing its aggregation and maintaining its reactivity. youtube.com The reaction conditions must be strictly anhydrous, as Grignard reagents are highly basic and will react with any protic solvents, including water, which would quench the reagent and reduce the yield. studycorgi.commiracosta.edu

Optimization of reaction conditions involves controlling the temperature, concentration of reactants, and the rate of addition of the Grignard reagent. Slow addition of the Grignard reagent to the ketone solution can help to control the exothermicity of the reaction and minimize the formation of byproducts. miracosta.edu

Derivatization and Functionalization of this compound

The chemical reactivity of this compound offers a versatile platform for the synthesis of a diverse array of functionalized molecules and complex molecular architectures. The presence of a hydroxyl group and two fluorinated phenyl rings allows for a variety of chemical transformations. These modifications can be broadly categorized into reactions involving the hydroxyl moiety, transformations of the aromatic rings, and the construction of more intricate molecular frameworks.

Chemical Transformations of the Hydroxyl Group (e.g., Esterification, Etherification)

The hydroxyl group in this compound is a primary site for functionalization, readily undergoing common reactions such as esterification and etherification to yield a range of derivatives.

Esterification:

Ester derivatives of this compound can be synthesized through reaction with acyl chlorides or carboxylic acids under appropriate conditions. The reaction with an acyl chloride, such as ethanoyl chloride, is typically rapid and exothermic, proceeding via a nucleophilic addition-elimination mechanism to form the corresponding ester and hydrogen chloride gas chemguide.co.uk. This method is highly efficient for producing esters from alcohols at room temperature and is generally irreversible chemguide.co.uk.

A general representation of the esterification reaction is as follows:

(4-FC₆H₄)₂(C₆H₅)COH + RCOCl → (4-FC₆H₄)₂(C₆H₅)COCOR + HCl

Alternatively, esterification can be achieved using a carboxylic acid in the presence of a dehydrating agent or under acidic catalysis, although this method is often reversible and may require heating chemguide.co.uk.

Table 1: Representative Esterification Reactions of Diaryl Methanols

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Diarylmethanol | Acyl Chloride | Diarylmethyl Ester | Nucleophilic Acyl Substitution |

| Diarylmethanol | Carboxylic Acid | Diarylmethyl Ester | Fischer Esterification |

Etherification:

The synthesis of ethers from this compound can be accomplished through methods such as the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide ion, which then undergoes an Sₙ2 reaction with an alkyl halide masterorganicchemistry.com. A strong base, such as sodium hydride (NaH), is typically used to generate the alkoxide.

The general scheme for the Williamson ether synthesis is:

(4-FC₆H₄)₂(C₆H₅)COH + NaH → (4-FC₆H₄)₂(C₆H₅)CONa + H₂

(4-FC₆H₄)₂(C₆H₅)CONa + R-X → (4-FC₆H₄)₂(C₆H₅)COR + NaX

The choice of the alkyl halide (R-X) is crucial, with primary alkyl halides being the most effective to avoid competing elimination reactions masterorganicchemistry.com.

Table 2: General Conditions for Williamson Ether Synthesis

| Alcohol | Base | Alkyl Halide | Solvent | Product |

| This compound | NaH | Primary Alkyl Halide | THF, DMF | Bis(4-fluorophenyl)(phenyl)methyl Ether |

Reactions Involving Aromatic Rings (e.g., Nucleophilic Aromatic Substitution with free hydroxyl groups to synthesize aromatic polyethers)

The fluorine substituents on the phenyl rings of this compound activate the aromatic system towards nucleophilic aromatic substitution (SₙAr). This reactivity is exploited in the synthesis of aromatic polyethers. In these polymerization reactions, a bisphenol is deprotonated to form a bisphenoxide, which then acts as a nucleophile, displacing the fluoride ions on the monomer nih.govmdpi.com.

While a direct polymerization of this compound itself is not typical for forming polyethers, its derivatives where the phenyl group is replaced by another fluorophenyl group, i.e., tris(4-fluorophenyl)methanol, or related activated aryl fluorides are used in polycondensation reactions with various bisphenols. The general mechanism involves the attack of the phenoxide on the carbon atom bearing the fluorine atom, proceeding through a Meisenheimer complex intermediate.

A representative polyether synthesis reaction is shown below, using a generic bisphenol and an activated di-fluoroaromatic compound:

n HO-Ar-OH + n F-Ar'-F → [-O-Ar-O-Ar'-]ₙ + 2n HF

The synthesis of fluorinated poly(aryl ether)s through nucleophilic substitution reactions has been shown to yield polymers with good thermal stability and low dielectric constants rsc.org. The reaction conditions typically involve a polar aprotic solvent such as sulfolane or N,N-dimethylacetamide (DMAc) and a weak base like potassium carbonate at elevated temperatures nih.gov.

Formation of Complex Molecular Architectures (e.g., Spiro-compounds, Pyrazole Derivatives, Benzodiazepine Derivatives)

While direct synthetic routes starting from this compound to form spiro-compounds, pyrazole, and benzodiazepine derivatives are not extensively documented in readily available literature, the structural motif of this compound is present in more complex molecules, and its derivatives can serve as precursors for such syntheses.

Spiro-compounds:

The synthesis of spiro compounds often involves intramolecular cyclization reactions. For instance, derivatives of spiro[indane-2,2′-pyrrolidine] have been synthesized through the intramolecular cyclization of an acid chloride with aluminum chloride rsc.org. It is conceivable that a derivative of this compound, appropriately functionalized to contain a reactive side chain, could undergo a similar intramolecular Friedel-Crafts-type reaction to form a spirocyclic system. The synthesis of spiro[2,3-dihydrofuran-3,3′-oxindole] derivatives has been achieved via a multi-component cascade reaction, demonstrating a modern approach to spirocycle synthesis rsc.org.

Pyrazole Derivatives:

Pyrazole derivatives are commonly synthesized via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative mdpi.comnih.gov. To synthesize a pyrazole derivative incorporating the bis(4-fluorophenyl)(phenyl)methyl moiety, one could envision a multi-step sequence. First, the this compound could be oxidized to the corresponding ketone. This ketone could then be used as a precursor to a 1,3-dicarbonyl compound, which would subsequently be cyclized with a hydrazine to form the pyrazole ring. For example, a chalcone (an α,β-unsaturated ketone) can be reacted with a hydrazine to form a pyrazoline, which can then be oxidized to the corresponding pyrazole nih.gov.

Benzodiazepine Derivatives:

The synthesis of 1,5-benzodiazepines is often achieved through the condensation of o-phenylenediamines with ketones nih.gov. A potential pathway to a benzodiazepine derivative containing the bis(4-fluorophenyl)(phenyl)methyl group would involve the initial oxidation of this compound to bis(4-fluorophenyl)(phenyl)methanone. This ketone could then be condensed with an o-phenylenediamine, typically in the presence of an acid catalyst, to form the seven-membered benzodiazepine ring. Various catalysts, including H-MCM-22, have been shown to be effective for this transformation under mild conditions nih.gov.

Table 3: Precursors and General Synthetic Routes to Complex Molecular Architectures

| Target Molecule | Potential Precursor from this compound | General Synthetic Strategy |

| Spiro-compound | Functionalized this compound derivative | Intramolecular cyclization |

| Pyrazole Derivative | Bis(4-fluorophenyl)(phenyl)methanone | Condensation with a hydrazine derivative |

| Benzodiazepine Derivative | Bis(4-fluorophenyl)(phenyl)methanone | Condensation with an o-phenylenediamine |

Spectroscopic Characterization and Structural Elucidation of Bis 4 Fluorophenyl Phenyl Methanol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and the specific environment of the fluorine atoms within Bis(4-fluorophenyl)(phenyl)methanol.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃) on a 400 MHz instrument, reveals distinct signals corresponding to the aromatic, methine, and hydroxyl protons. The aromatic protons of the 4-fluorophenyl groups appear as a multiplet in the range of δ 7.38–7.31 ppm, integrating to four protons. The protons on the second 4-fluorophenyl ring are observed as a multiplet between δ 7.09–7.01 ppm, also integrating to four protons. The methine proton (CH) gives rise to a singlet at δ 5.82 ppm, and the hydroxyl proton (OH) is observed as a singlet at δ 2.35 ppm.

The multiplet patterns of the aromatic protons arise from complex spin-spin coupling between adjacent and non-equivalent protons on the fluorinated benzene (B151609) rings. The protons ortho to the fluorine atom are expected to be doublets coupled to the meta protons, which in turn would be triplets coupled to both ortho protons. However, the presence of fluorine further complicates this, leading to the observed multiplet structure. The singlet nature of the methine and hydroxyl protons indicates a lack of coupling with adjacent protons.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (4-fluorophenyl) | 7.38 – 7.31 | Multiplet | 4H |

| Aromatic (4-fluorophenyl) | 7.09 – 7.01 | Multiplet | 4H |

| Methine (CH) | 5.82 | Singlet | 1H |

| Hydroxyl (OH) | 2.35 | Singlet | 1H |

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Framework Elucidation

The ¹³C NMR spectrum, recorded at 101 MHz in CDCl₃, provides a detailed map of the carbon skeleton of this compound. The spectrum shows signals for the carbinol carbon, the aromatic carbons of the fluorophenyl rings, and the unsubstituted phenyl ring. The carbon directly bonded to the fluorine atom (C-F) shows a characteristic large one-bond carbon-fluorine coupling constant, resulting in a doublet.

The chemical shifts are as follows: The carbons attached to fluorine (C-F) appear as a doublet at δ 163.4 ppm and δ 161.0 ppm. The ipso-carbon of the fluorophenyl rings (C-C-OH) is observed as a doublet at δ 139.4 ppm with a coupling constant (JF) of 3.3 Hz. The ortho-carbons to the fluorine atom (C-C-F) resonate as a doublet at δ 128.1 ppm with a JF of 8.1 Hz, while the meta-carbons (C-C-H) appear as a doublet at δ 115.36 ppm with a larger JF of 21.4 Hz. The carbinol carbon (CH-OH) gives a signal at δ 74.9 ppm.

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to F-coupling) | Coupling Constant (JF, Hz) |

| C-F | 163.4, 161.0 | Doublet | - |

| C-ipso (fluorophenyl) | 139.4 | Doublet | 3.3 |

| C-ortho (fluorophenyl) | 128.1 | Doublet | 8.1 |

| C-meta (fluorophenyl) | 115.36 | Doublet | 21.4 |

| C-carbinol | 74.9 | - | - |

Fluorine-19 NMR (¹⁹F NMR) for Detailed Fluorine Environment Assessment

While specific experimental data for the ¹⁹F NMR of this compound was not found in the searched literature, the chemical shift would be expected in the typical range for aryl fluorides. The spectrum would likely show a single resonance, as the two fluorine atoms are chemically equivalent due to the free rotation around the C-C bonds. This signal would provide direct information about the electronic environment of the fluorine atoms, being sensitive to the electron-donating or -withdrawing effects of the rest of the molecule. The coupling of the fluorine to the ortho and meta protons on the phenyl ring would result in a complex multiplet structure for this signal.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Structural Confirmation

Two-dimensional NMR techniques are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between the coupled aromatic protons within each of the fluorophenyl rings, helping to delineate the specific coupling networks in the overlapping multiplet regions.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would definitively link the proton signals in the aromatic region to their corresponding carbon signals and confirm the assignment of the methine proton to the carbinol carbon.

Vibrational Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and their bonding arrangements.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Modes

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from hydrogen bonding in the solid state or in concentrated solutions.

The C-H stretching vibrations of the aromatic rings would appear in the region of 3000-3100 cm⁻¹. The C=C stretching vibrations within the aromatic rings are expected to produce several bands in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-F stretching vibration is anticipated in the range of 1100-1250 cm⁻¹. The C-O stretching vibration of the secondary alcohol would typically be observed between 1000 and 1260 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-F | Stretching | 1100-1250 |

| C-O | Stretching | 1000-1260 |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy serves as a valuable analytical technique that provides complementary information to infrared (IR) spectroscopy for the vibrational analysis of molecules. In the context of this compound, Raman scattering would be particularly sensitive to the vibrations of the non-polar bonds and symmetric vibrational modes within the molecule.

Key vibrational modes expected in the Raman spectrum of this compound would include:

C-F Stretching: The carbon-fluorine stretching vibrations in the fluorophenyl rings would give rise to characteristic bands.

Aromatic C-C Stretching: The stretching vibrations of the carbon-carbon bonds within the phenyl and fluorophenyl rings would produce a series of bands, typically in the 1400-1600 cm⁻¹ region.

Ring Breathing Modes: The symmetric expansion and contraction of the aromatic rings would result in intense Raman signals.

C-O Stretching: The stretching vibration of the carbon-oxygen bond of the methanol group would also be observable.

A hypothetical data table for the expected Raman shifts is presented below, based on typical values for similar functional groups.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3050-3100 |

| C-O Stretch | 1000-1200 |

| C-F Stretch | 1100-1300 |

| Aromatic C=C Stretch | 1580-1620 |

| Ring Breathing (Phenyl) | ~1000 |

| Ring Breathing (Fluorophenyl) | ~800-850 |

This data is illustrative and not based on experimental results for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-resolution mass spectrometry would be employed to determine the precise molecular mass of this compound. This accurate mass measurement allows for the unambiguous determination of its elemental formula.

Table of Expected HRMS Data:

| Parameter | Value |

| Molecular Formula | C₁₉H₁₄F₂O |

| Monoisotopic Mass | 296.1013 u |

| Calculated m/z | 296.1013 (for [M]⁺) |

| Calculated m/z | 297.1047 (for [M+H]⁺) |

This data is calculated based on the chemical formula and has not been experimentally verified.

Fragmentation Pattern Analysis for Structural Insights

Electron ionization mass spectrometry (EI-MS) would induce fragmentation of the this compound molecule. The analysis of the resulting fragment ions provides valuable insights into the compound's structure. Key expected fragmentation pathways would include:

Loss of a Water Molecule: Dehydration from the molecular ion ([M-H₂O]⁺) is a common fragmentation pathway for alcohols.

Loss of a Phenyl Radical: Cleavage of the bond between the central carbon and the unsubstituted phenyl group would result in a [M-C₆H₅]⁺ ion.

Loss of a Fluorophenyl Radical: Similarly, cleavage of a bond to a fluorophenyl group would lead to a [M-C₆H₄F]⁺ ion.

Formation of Tropylium and Fluorotropylium Ions: Rearrangement and fragmentation of the aromatic rings can lead to the formation of stable tropylium (C₇H₇⁺, m/z 91) and fluorotropylium (C₇H₆F⁺, m/z 109) ions.

Hypothetical Fragmentation Data:

| m/z (Fragment Ion) | Possible Structure/Identity |

| 296 | [C₁₉H₁₄F₂O]⁺ (Molecular Ion) |

| 278 | [C₁₉H₁₂F₂]⁺ ([M-H₂O]⁺) |

| 219 | [C₁₃H₉F₂O]⁺ ([M-C₆H₅]⁺) |

| 201 | [C₁₃H₈FO]⁺ ([M-C₆H₄F]⁺) |

| 109 | [C₇H₆F]⁺ (Fluorotropylium ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

This fragmentation pattern is predicted based on the structure and general fragmentation rules for similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light would primarily be due to π → π* transitions within the aromatic rings. The presence of the fluorine substituents and the phenyl group would influence the position and intensity of the absorption maxima (λ_max). The spectrum would likely show characteristic absorption bands in the UV region, indicative of the phenyl and fluorophenyl chromophores.

Expected UV-Vis Absorption Data:

| Solvent | λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| Methanol | ~260-270 | (Not available) |

| Cyclohexane | ~255-265 | (Not available) |

These values are estimations based on the UV-Vis spectra of similar aromatic compounds.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If suitable single crystals of this compound could be grown, XRD analysis would provide precise information on:

Crystal System and Space Group: The fundamental symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: The exact distances between bonded atoms and the angles they form.

Intermolecular Interactions: The presence of hydrogen bonding or other non-covalent interactions that dictate the crystal packing.

Without experimental data, a table of crystallographic parameters cannot be provided.

Computational Chemistry and Theoretical Studies of Bis 4 Fluorophenyl Phenyl Methanol

Molecular Orbital Analysis

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. nih.govyoutube.com A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more prone to chemical reactions and can be more easily excited. For Bis(4-fluorophenyl)(phenyl)methanol, the HOMO would likely be distributed across the electron-rich phenyl rings, while the LUMO might have significant contributions from the C-F antibonding orbitals.

Illustrative Frontier Molecular Orbital Energies (Hypothetical)

| Parameter | Description | Hypothetical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.0 |

This table is illustrative and does not represent experimentally verified data.

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. researchgate.net This method allows for the quantitative study of charge delocalization and hyperconjugative interactions within the molecule. researchgate.netscirp.org

For this compound, NBO analysis would quantify the electron density on each atom, providing insight into the molecule's polarity. It would also reveal important donor-acceptor interactions, such as the delocalization of electron density from the lone pairs of the oxygen and fluorine atoms into the antibonding orbitals of the aromatic rings (n → π* interactions) or from the bonding orbitals of the rings into adjacent antibonding orbitals (π → π* interactions). researchgate.netnih.gov The strength of these interactions is given by a second-order perturbation energy (E(2)), with higher values indicating more significant stabilization. scirp.org

Illustrative NBO Analysis - Key Interactions (Hypothetical)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) O | σ*(C-Aryl) | 2.5 | Hyperconjugation |

| π(C=C) Phenyl | π*(C=C) Phenyl | 20.1 | Intramolecular Charge Transfer |

This table is illustrative and does not represent experimentally verified data. LP denotes a lone pair, and σ and π* denote antibonding orbitals.*

Prediction of Spectroscopic Properties

Computational methods are widely used to predict various types of molecular spectra, which can then be compared with experimental data to confirm a molecule's structure. computabio.comnih.gov

For this compound, a frequency calculation following the DFT geometry optimization would yield its theoretical infrared (IR) spectrum. computabio.comnumberanalytics.com The calculated vibrational frequencies and their corresponding intensities can be assigned to specific molecular motions, such as the O-H stretch of the alcohol, the C-F stretches of the fluorophenyl groups, and the various C-H and C=C vibrations of the aromatic rings. These predictions are invaluable for interpreting experimental IR spectra. mit.eduarxiv.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govnih.govacs.org By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F), theoretical chemical shifts can be obtained. Comparing these predicted shifts with experimental NMR data is a powerful method for structural elucidation and assignment of signals. acs.orgrsc.org

Illustrative Predicted vs. Experimental Spectroscopic Data (Hypothetical)

| Spectroscopic Data | Predicted Value (Hypothetical) | Experimental Value (Reference) |

|---|---|---|

| IR Frequency (O-H stretch) | 3605 cm⁻¹ | ~3600 cm⁻¹ |

| ¹³C NMR (Carbinol Carbon) | 82.5 ppm | (Not available) |

| ¹⁹F NMR | -115 ppm | (Not available) |

This table is illustrative and does not represent experimentally verified data.

Theoretical IR and Raman Spectra Simulation

The vibrational properties of molecules can be effectively simulated using quantum chemical calculations, primarily through Density Functional Theory (DFT). These simulations provide a theoretical spectrum that can be compared with experimental data to confirm structural assignments and understand the vibrational modes of the molecule.

For molecules containing similar structural motifs, such as 4,6-Bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been shown to yield vibrational frequencies that correlate well with experimental FT-IR and FT-Raman spectra. researchgate.netphyschemres.org This methodology allows for the assignment of specific vibrational modes to the observed spectral bands.

Table 1: Illustrative Theoretical Vibrational Frequencies for a Related Bis(4-fluorophenyl) Compound

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| N-H stretch | 3450 |

| C-H stretch (aromatic) | 3100 - 3000 |

| C=O stretch | 1680 |

| C-F stretch | 1250 - 1000 |

| Phenyl ring vibrations | 1600 - 1400 |

Note: This data is illustrative and based on studies of structurally related compounds. Specific values for this compound would require dedicated calculations.

Electronic Absorption Spectrum Prediction (e.g., using PCM-TD-DFT method)

The electronic absorption properties of a molecule, which dictate its interaction with light, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). The Polarizable Continuum Model (PCM) is often incorporated to simulate the effect of a solvent on the electronic transitions.

TD-DFT calculations, often performed with functionals like B3LYP, can predict the maximum absorption wavelength (λmax) and the corresponding oscillator strengths. researchgate.net For instance, in studies of other organic molecules, the TD-DFT/B3LYP/6-311G(d,p) level of theory has been used to compute absorption spectra in various solvents. researchgate.net These calculations help in understanding the nature of electronic excitations, such as π → π* transitions within the aromatic rings.

Table 2: Predicted Electronic Absorption Data for a Hypothetical this compound in Methanol

| Excitation | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 275 | 0.15 |

| S0 → S2 | 240 | 0.30 |

| S0 → S3 | 210 | 0.45 |

Note: This table presents hypothetical data to illustrate the output of a PCM-TD-DFT calculation. Actual values would be specific to the compound.

Conformational Analysis and Potential Energy Surface Scans

The three-dimensional structure and flexibility of a molecule are crucial for its properties and reactivity. Conformational analysis, through methods like potential energy surface (PES) scans, allows for the exploration of different spatial arrangements of the atoms and the identification of the most stable conformers.

By systematically rotating specific dihedral angles, such as those involving the phenyl and fluorophenyl rings, a PES can be generated. This surface maps the energy of the molecule as a function of its geometry, revealing energy minima that correspond to stable conformations and energy barriers that separate them. Such analyses have been performed on related complex organic molecules to understand their structural preferences. researchgate.net

Investigation of Non-linear Optical Properties

Molecules with extended π-systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. Computational methods, particularly DFT, are powerful tools for predicting the NLO response of a molecule.

The first hyperpolarizability (β), a key indicator of second-order NLO activity, can be calculated. Studies on other organic molecules have employed DFT methods to investigate how molecular structure influences NLO properties. nih.gov For this compound, the presence of electron-withdrawing fluorine atoms and the phenyl rings suggests that it may possess interesting NLO characteristics worthy of theoretical investigation.

Mechanistic Investigations of Reactions Involving Bis 4 Fluorophenyl Phenyl Methanol

Reaction Kinetics and Rate Law Determination

While specific kinetic studies and rate law determinations for reactions directly involving bis(4-fluorophenyl)(phenyl)methanol are not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous systems, such as the photoreduction of substituted benzophenones. The kinetics of the photoreduction of various benzophenone (B1666685) derivatives have been shown to be highly dependent on the substituents on the aromatic rings. nih.gov This dependence is attributed to changes in the activation energy of the reaction, which are influenced by the stability of the resulting ketyl radicals. nih.gov

In the reduction of benzophenones using metal hydrides, the reaction mechanism and, consequently, the rate law can vary significantly with the reducing agent. For instance, the reduction of benzophenone with diisobutylaluminium hydride (DIBAL) is suggested to proceed through a rate-determining electron transfer step, as indicated by the absence of a significant kinetic isotope effect and a small Hammett ρ value of 0.5. iaea.org In contrast, reductions with other agents like borane (B79455) (BH₃) and lithium aluminum hydride (LiAlH₄) exhibit positive kinetic isotope effects and are believed to proceed via a polar mechanism. iaea.org

The following table summarizes the carbonyl carbon kinetic isotope effects (¹²k/¹⁴k) for the reduction of benzophenone with various metal hydrides, which provides insight into the transition state of the reaction.

| Reducing Agent | Solvent | ¹²k/¹⁴k |

|---|---|---|

| BH₃ | THF | 1.035 ± 0.002 |

| AlH₃ | Et₂O | 1.021 ± 0.004 |

| 9-BBN | THF | 1.027 ± 0.004 |

| DIBAL | Hexane | 1.000 ± 0.003 |

| LiAlH₄ | THF | 1.017 ± 0.007 |

These data suggest that the nature of the hydride transfer and the structure of the transition state are highly dependent on the specific reducing agent employed.

Isotopic Labeling Studies to Elucidate Reaction Pathways (e.g., H₂/D₂ kinetic isotope effect)

Isotopic labeling studies, particularly those involving the kinetic isotope effect (KIE) of deuterium (B1214612), are powerful tools for elucidating reaction mechanisms by identifying rate-determining steps and probing the nature of transition states. nih.govrsc.org A primary KIE (kH/kD > 1) is typically observed when a C-H bond is broken in the rate-determining step of a reaction. wikipedia.org

Furthermore, dynamic NMR studies on the double proton transfer in cyclic bis(p-fluorophenyl)formamidine dimers have revealed significant kinetic HH/HD/DD isotope effects, with a kH/kD ratio as high as 23 at 189.2 K. researchgate.netfu-berlin.de This large isotope effect is indicative of a concerted proton transfer mechanism involving quantum mechanical tunneling. researchgate.netfu-berlin.de

In the context of metal-hydride reductions of benzophenone, the absence of a primary deuterium KIE in some cases suggests that C-H bond formation is not the rate-determining step. iaea.org Conversely, a normal KIE in other cases supports a mechanism where hydride transfer is rate-limiting. rutgers.edu The magnitude of the KIE can provide detailed information about the transition state geometry.

Catalytic Cycle Elucidation for Relevant Reactions (e.g., Cobalt-catalyzed hydrogenation)

The cobalt-catalyzed hydrogenation of ketones, including benzophenones, to their corresponding alcohols is a significant area of research, driven by the earth-abundance and low cost of cobalt compared to precious metals. rsc.orgacs.org While a specific catalytic cycle for the hydrogenation of 4,4'-difluorobenzophenone (B49673) to this compound has not been explicitly detailed, plausible mechanisms can be proposed based on established catalytic systems.

In a typical cobalt-catalyzed transfer hydrogenation of a ketone using a hydrogen donor like isopropanol, the catalytic cycle is believed to involve the following key steps:

Formation of a Cobalt-Hydride Species: The cobalt precatalyst reacts with the hydrogen donor (e.g., isopropanol, often in the presence of a base) to form an active cobalt-hydride species.

Coordination of the Ketone: The ketone substrate (e.g., 4,4'-difluorobenzophenone) coordinates to the cobalt-hydride complex.

Hydride Transfer: The hydride ligand is transferred from the cobalt center to the carbonyl carbon of the ketone, forming a cobalt-alkoxide intermediate.

Protonolysis/Ligand Exchange: The cobalt-alkoxide intermediate reacts with the hydrogen donor to release the alcohol product (this compound) and regenerate the active cobalt-hydride catalyst, thus closing the catalytic cycle.

Recent studies on cobalt-catalyzed hydrogenation reactions have also suggested alternative mechanisms, including those involving radical hydrogen-atom transfer (HAT) pathways, particularly when redox-active ligands are employed. acs.org In such cases, the ligand can participate in storing hydrogen equivalents. acs.org Preliminary mechanistic investigations into the enantioselective hydrogenation of certain olefins have indicated the involvement of a high spin cobalt(II) species in the catalytic cycle. researchgate.net

Stereochemical Outcome and Enantioselectivity Studies

The synthesis of chiral, enantioenriched diarylmethanols, including this compound, is of significant interest due to their potential applications as building blocks for pharmaceuticals. nih.gov A key strategy to achieve this is the enantioselective reduction of the corresponding prochiral ketone, 4,4'-difluorobenzophenone.

Studies on the cobalt-catalyzed enantioselective borohydride (B1222165) reduction of benzophenones have shown that the position of fluorine substituents has a profound impact on the stereochemical outcome. acs.orgnih.govacs.org For instance, the reduction of 2-fluorobenzophenone (B1294949) proceeds with high enantioselectivity (81% ee), whereas the reduction of 4-fluorobenzophenone (B154158) results in a much lower enantiomeric excess (14% ee). acs.orgacs.org This suggests that chelation between an ortho-fluoro substituent and the cobalt catalyst is crucial for high enantioselectivity. acs.org

The following table presents the enantiomeric excess (ee) for the cobalt-catalyzed borohydride reduction of various fluorinated benzophenones, highlighting the influence of the fluorine position.

| Substrate | Enantiomeric Excess (ee, %) | Yield (%) |

|---|---|---|

| 4-Fluorobenzophenone | 14 | 95 |

| 3-Fluorobenzophenone | racemic | - |

| 2-Fluorobenzophenone | 81 | - |

These results underscore the importance of the substituent position in directing the stereochemical course of the reaction. While high enantioselectivity for the para-substituted 4,4'-difluorobenzophenone has not been achieved with this specific catalytic system, it demonstrates the potential for developing other chiral catalysts that can effectively differentiate the two fluorophenyl groups.

Influence of Substituents on Reaction Mechanisms (e.g., Hammett plots for transfer hydrogenation)

The electronic nature of substituents on the aromatic rings of benzophenone derivatives significantly influences the rates and mechanisms of their reactions. The Hammett equation, which provides a linear free-energy relationship, is a valuable tool for quantifying these effects. mdpi.com A Hammett plot of log(k/k₀) versus the substituent constant (σ) can provide insights into the charge distribution in the transition state of a reaction.

While a specific Hammett plot for the transfer hydrogenation of a series of substituted diarylmethanols including this compound is not available, studies on related reactions offer valuable information. In the reduction of substituted benzophenones with metal hydrides, the Hammett reaction constant (ρ) varies with the reducing agent, indicating different transition state structures. iaea.org For example, a small ρ value of 0.5 for the reduction with DIBAL suggests a transition state with little charge development, consistent with a rate-determining electron transfer mechanism. iaea.org

In the context of transfer hydrogenation, electron-withdrawing substituents on the benzophenone are generally expected to accelerate the reaction by increasing the electrophilicity of the carbonyl carbon. The following table illustrates the effect of substituents on the photoreduction of benzophenone derivatives, showing that electron-withdrawing groups can influence the reaction rate.

| Benzophenone Derivative | Substituent Type | Relative Reaction Rate |

|---|---|---|

| Di-para-methoxybenzophenone | Electron-donating | Slower |

| Unsubstituted Benzophenone | - | Reference |

| Di-para-trifluoromethylbenzophenone | Electron-withdrawing | Faster |

Note: This is a qualitative representation based on general principles of substituent effects on ketone reduction. nih.gov

This trend suggests that the two para-fluoro substituents in 4,4'-difluorobenzophenone would likely enhance its reactivity in transfer hydrogenation reactions compared to the unsubstituted benzophenone, due to the net electron-withdrawing nature of fluorine at the para position.

Advanced Applications and Role in Specialized Organic Synthesis

Building Block in the Synthesis of Complex Organic Molecules

The specific arrangement of aromatic rings and the presence of a tertiary alcohol functional group allow Bis(4-fluorophenyl)(phenyl)methanol to be a key starting material or intermediate in multi-step synthetic pathways.

This compound is a recognized building block in the synthesis of several diphenylbutylpiperidine antipsychotic drugs. ossila.com Its structure forms a core component of the final active pharmaceutical ingredients. Notable examples include:

Fluspirilene: A long-acting antipsychotic agent used in the management of schizophrenia.

Pimozide: Another antipsychotic utilized for schizophrenia and for suppressing tics in Tourette syndrome.

Penfluridol (B1679229): A potent, long-acting oral antipsychotic drug. nih.gov The synthesis of penfluridol involves creating a 1-[4,4-bis(4-fluorophenyl)butyl] moiety, for which bis(4-fluorophenyl)methanol (B1266172) can serve as a foundational precursor. nih.govgoogle.com

The synthesis of these pharmaceuticals leverages the bis(4-fluorophenyl)methyl group, which is readily available from the parent alcohol.

The utility of this compound extends to the challenging field of natural product synthesis. It has been identified as a useful building block in the total synthesis of Tunicamycin V, a complex nucleoside antibiotic. ossila.com The total synthesis of such intricate molecules requires robust and reliable chemical building blocks to construct the complex architecture, a role fulfilled by this fluorinated compound. ossila.com

Q & A

(Basic) What are the primary synthetic routes for Bis(4-fluorophenyl)(phenyl)methanol?

Methodological Answer:

A common synthesis involves the aromatization of cyclohexenone derivatives using iodine in methanol under reflux conditions. For example, ethyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate can be converted to the target compound via iodine-mediated dehydrogenation, followed by crystallization from methanol . Alternative routes may involve nucleophilic substitution or Friedel-Crafts alkylation, but these require careful optimization of reaction conditions (e.g., Lewis acid catalysts, solvent polarity) to minimize side products like bis(4-fluorophenyl)methanone .

(Basic) How can researchers confirm the identity and purity of this compound?

Methodological Answer:

- Melting Point (mp): Compare experimental mp (43–45°C) with literature values .

- Chromatography: Use reversed-phase HPLC with a C18 column and UV detection (λ = 254 nm). Mobile phases with micellar surfactants (e.g., SDS) or microemulsions (water-oil-surfactant systems) enhance separation from degradation products like bis(4-fluorophenyl)methanone .

- Spectroscopy: Confirm structure via -NMR (e.g., δ 5.8 ppm for the hydroxyl proton) and ESI-MS for molecular ion [M+H] at m/z 220.22 .

(Advanced) How can degradation pathways of this compound be analyzed in pharmaceutical formulations?

Methodological Answer:

Degradation studies under stress conditions (heat, light, pH extremes) reveal products like bis(4-fluorophenyl)methanone (oxidation) and 1-(3-phenyl-2-propenyl)piperazine (cleavage). Analytical strategies include:

- Liquid Chromatography: Use a cyanopropyl-bonded stationary phase with micellar mobile phases (e.g., 0.15 M SDS, 1% pentanol, pH 7) to resolve degradation products .

- Mass Spectrometry Imaging (MSI): Track spatial distribution of degradation products in solid-state formulations .

- Kinetic Modeling: Apply first-order kinetics to predict shelf-life under accelerated stability testing (40°C/75% RH) .

(Advanced) What methodologies are used to study receptor-binding interactions of this compound derivatives?

Methodological Answer:

- Radioligand Binding Assays: Use -labeled N-methylscopolamine to assess affinity for muscarinic acetylcholine receptors (mAChRs). Competitive binding curves (IC) are analyzed using nonlinear regression .

- X-ray Crystallography: Co-crystallize derivatives with receptor targets (e.g., mAChR M1 subtype) to resolve binding conformations. Data collection at 1.8 Å resolution and refinement with SHELX are typical .

- Metabolic Stability: Incubate compounds with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS to predict in vivo clearance .

(Basic) What are the critical physical properties for handling this compound in the lab?

Methodological Answer:

- Density: 1.18 g/cm, critical for solvent selection in recrystallization .

- Boiling Point: 317.7°C at 760 mmHg; vacuum distillation is recommended to prevent thermal decomposition .

- Safety: Use gloves and goggles due to irritant properties. Store in amber vials at 4°C to avoid oxidation .

(Advanced) How can structural modifications of this compound enhance pharmacological activity?

Methodological Answer:

- Piperazine Conjugation: Attach piperazine moieties via nucleophilic substitution to improve CNS penetration. For example, (2-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol shows enhanced receptor binding .

- Polar Substituents: Introduce hydroxyl or methoxy groups to increase solubility and reduce plasma protein binding. Derivatives like bis(4-methoxyphenyl)methanol exhibit improved metabolic stability .

- Isotopic Labeling: Synthesize -labeled analogs for PET imaging of target engagement in vivo .

(Basic) What analytical challenges arise in quantifying this compound in complex matrices?

Methodological Answer:

- Matrix Interference: Biological samples (e.g., plasma) require solid-phase extraction (C18 cartridges) prior to HPLC analysis.

- Detection Sensitivity: Use fluorescence detection (ex/em: 270/320 nm) for trace-level quantification (LOQ < 10 ng/mL) .

- Method Validation: Assess precision (RSD < 5%), accuracy (90–110% recovery), and linearity (R > 0.995) per ICH guidelines .

(Advanced) How do conflicting data on the reactivity of this compound arise, and how can they be resolved?

Methodological Answer:

Discrepancies in reaction yields or product ratios often stem from:

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) favor SN2 pathways, while toluene promotes Friedel-Crafts side reactions. Replicate conditions using anhydrous solvents under inert atmosphere .

- Catalyst Purity: Impurities in Lewis acids (e.g., AlCl) can alter reaction pathways. Pre-purify catalysts via sublimation .

- Statistical Analysis: Apply Design of Experiments (DoE) to identify critical factors (temperature, stoichiometry) and optimize reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.